1-cyclopentyl-4-(4-fluorophenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique seven-membered ring structure that includes nitrogen and sulfur atoms, making it a valuable candidate for various therapeutic applications. The presence of the pyrazole ring further enhances its biological activity, making it a promising molecule for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves a multi-component reaction. One common method includes the reaction of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in an aqueous medium under sonication . This approach is advantageous due to its experimental simplicity, good functional group tolerance, and excellent yields.
Industrial Production Methods
For industrial production, the use of a solid acid catalyst functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid has been found to be efficient . This method allows for the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid, resulting in high yields and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-bacterial and anti-tubercular activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as angiotensin-converting enzyme, by binding to their active sites . This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl (4-fluorophenyl)methanamine hydrochloride
- Cyclopentyl (2-quinolinyl)methanamine hydrochloride
- (1-Cyclopentyl-3-piperidinyl)methanamine hydrochloride
Uniqueness
1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique seven-membered ring structure that incorporates both nitrogen and sulfur atoms. This structural feature imparts significant biological activity, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C17H18FN3O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C17H18FN3O2S/c18-11-7-5-10(6-8-11)15-14-16(19-13(22)9-24-15)21(20-17(14)23)12-3-1-2-4-12/h5-8,12,15H,1-4,9H2,(H,19,22)(H,20,23) |
InChI Key |
YVGOJYUHNPGRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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